molecular formula C12H17NO3 B8097607 (S)-Methyl 2-amino-3-(4-ethoxyphenyl)propanoate

(S)-Methyl 2-amino-3-(4-ethoxyphenyl)propanoate

Cat. No.: B8097607
M. Wt: 223.27 g/mol
InChI Key: ITHADUMPGZERSQ-NSHDSACASA-N
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Description

(S)-Methyl 2-amino-3-(4-ethoxyphenyl)propanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is an amino acid derivative, characterized by the presence of an ethoxyphenyl group attached to the alpha carbon of the amino acid backbone. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(4-ethoxyphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde and methylamine.

    Formation of Schiff Base: The 4-ethoxybenzaldehyde reacts with methylamine to form a Schiff base intermediate.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Esterification: The amine is esterified using methanol and an acid catalyst to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and temperature control, as well as advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(4-ethoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-Methyl 2-amino-3-(4-ethoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: It is a key intermediate in the development of drugs targeting neurological and cardiovascular diseases.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(4-ethoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyphenyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biochemical pathways. This compound can inhibit or activate enzymes, alter receptor activity, and influence cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate
  • (S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate
  • (S)-Methyl 2-amino-3-(4-methylphenyl)propanoate

Uniqueness

(S)-Methyl 2-amino-3-(4-ethoxyphenyl)propanoate is unique due to the presence of the ethoxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-ethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(14)15-2/h4-7,11H,3,8,13H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHADUMPGZERSQ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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